6H-Benzo[h][1]benzopyrano[4,3-b]quinolin-6-one
Overview
Description
6H-Benzohbenzopyrano[4,3-b]quinolin-6-one is a heterocyclic compound that combines the structural features of benzopyran and quinoline. This compound is part of a class of molecules known for their potential biological activities, including anticancer properties. The unique structure of 6H-Benzohbenzopyrano[4,3-b]quinolin-6-one makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzohbenzopyrano[4,3-b]quinolin-6-one typically involves multicomponent reactions. One efficient method includes the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of silica sulfuric acid . Another approach involves a one-pot three-component reaction using 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds .
Industrial Production Methods
Industrial production methods for 6H-Benzohbenzopyrano[4,3-b]quinolin-6-one are not well-documented in the literature. the scalable nature of multicomponent reactions and the availability of starting materials suggest that these methods could be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6H-Benzohbenzopyrano[4,3-b]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, leading to different derivatives.
Substitution: Aromatic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and benzopyran derivatives, which can exhibit different biological activities.
Scientific Research Applications
6H-Benzohbenzopyrano[4,3-b]quinolin-6-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying heterocyclic chemistry and developing new synthetic methodologies.
Biology: Investigated for its potential as an anticancer agent, particularly against colon cancer cells.
Medicine: Explored for its pharmacological activities, including inhibition of cancer cell growth and potential use in drug development.
Mechanism of Action
The mechanism of action of 6H-Benzohbenzopyrano[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound’s anticancer properties are attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and survival. For example, it may inhibit topoisomerase II and tyrosine kinase, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
6H-Benzohbenzopyrano[4,3-b]quinolin-6-one can be compared with other similar compounds, such as:
6H-chromeno[4,3-b]quinoline: Another heterocyclic compound with potential biological activities.
1-benzopyrano[3,4-f]quinoline: Known for its bioactive properties and used in similar research applications.
The uniqueness of 6H-Benzoh
Properties
IUPAC Name |
10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-11-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-20-16-11-13-10-9-12-5-1-2-6-14(12)18(13)21-19(16)15-7-3-4-8-17(15)23-20/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQOYEWSAJWPLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5OC4=O)N=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661643 | |
Record name | 6H-Benzo[h][1]benzopyrano[4,3-b]quinolin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5100-84-5 | |
Record name | NSC742940 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Benzo[h][1]benzopyrano[4,3-b]quinolin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.